REACTION_CXSMILES
|
C([NH:8][CH:9]1[CH2:12][C:11]2([CH2:15][C:14]([CH2:25][O:26]CC3C=CC=CC=3)([CH2:16][O:17]CC3C=CC=CC=3)[CH2:13]2)[CH2:10]1)C1C=CC=CC=1>[OH-].[Pd+2].[OH-].C(O)C>[NH2:8][CH:9]1[CH2:12][C:11]2([CH2:13][C:14]([CH2:16][OH:17])([CH2:25][OH:26])[CH2:15]2)[CH2:10]1 |f:1.2.3|
|
Name
|
compound
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1CC2(C1)CC(C2)(COCC2=CC=CC=C2)COCC2=CC=CC=C2
|
Name
|
|
Quantity
|
254 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 3 days under hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
NC1CC2(CC(C2)(CO)CO)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 517 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 104.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |